Pentanamide, N-(5-amino-2-chlorophenyl)-2-chloro-4,4-dimethyl-3-oxo-
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Overview
Description
Pentanamide, N-(5-amino-2-chlorophenyl)-2-chloro-4,4-dimethyl-3-oxo- is a chemical compound with the molecular formula C13H17ClN2O2 and a molecular weight of 268.74 g/mol. This compound is characterized by the presence of an amide group, a chlorinated phenyl ring, and a dimethyl-substituted oxo group. It is primarily used in research and development settings, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentanamide, N-(5-amino-2-chlorophenyl)-2-chloro-4,4-dimethyl-3-oxo- typically involves the reaction of 5-amino-2-chlorobenzoyl chloride with 2-chloro-4,4-dimethyl-3-oxopentanoic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes are scaled up using larger reactors and more efficient purification techniques to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Pentanamide, N-(5-amino-2-chlorophenyl)-2-chloro-4,4-dimethyl-3-oxo- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity of the products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
Pentanamide, N-(5-amino-2-chlorophenyl)-2-chloro-4,4-dimethyl-3-oxo- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Pentanamide, N-(5-amino-2-chlorophenyl)-2-chloro-4,4-dimethyl-3-oxo- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pentanamide, N-(5-amino-2-chlorophenyl)-4,4-dimethyl-3-oxo-: Similar structure but lacks the 2-chloro substitution.
Benzamide derivatives: Share the amide group and phenyl ring but differ in substituents and overall structure.
Chlorinated phenyl compounds: Contain chlorinated phenyl rings but may have different functional groups and properties
Uniqueness
Pentanamide, N-(5-amino-2-chlorophenyl)-2-chloro-4,4-dimethyl-3-oxo- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual chlorination and dimethyl substitution make it particularly interesting for research in various fields.
Properties
CAS No. |
66027-80-3 |
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Molecular Formula |
C13H16Cl2N2O2 |
Molecular Weight |
303.18 g/mol |
IUPAC Name |
N-(5-amino-2-chlorophenyl)-2-chloro-4,4-dimethyl-3-oxopentanamide |
InChI |
InChI=1S/C13H16Cl2N2O2/c1-13(2,3)11(18)10(15)12(19)17-9-6-7(16)4-5-8(9)14/h4-6,10H,16H2,1-3H3,(H,17,19) |
InChI Key |
HVCWEXJMNBBKJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C(C(=O)NC1=C(C=CC(=C1)N)Cl)Cl |
Origin of Product |
United States |
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